Cyanide ion

描述

Historical Context of Cyanide Ion Research and Discovery

The history of the this compound is intrinsically linked to the discovery of the vibrant pigment Prussian blue. bris.ac.uk In 1704, the Berlin-based paint maker Johann Jacob Diesbach accidentally synthesized this deep blue compound, which would later be identified as a complex coordination compound containing iron and cyanide. bris.ac.uk

Decades later, in 1782, the Swedish chemist Carl Wilhelm Scheele was the first to prepare hydrogen cyanide, which he called "Blausäure" (blue acid), by reacting Prussian blue with acid. environics.firsc.org This marked a pivotal moment in understanding the chemical nature of cyanide. environics.fi Following Scheele's work, French chemist Joseph Louis Gay-Lussac prepared pure, liquefied hydrogen cyanide in 1811. environics.fi The name "cyanide" itself is derived from the Greek word "kyanos," meaning dark blue, a direct reference to its origin from Prussian blue. wikipedia.org

The 19th century saw further advancements in cyanide chemistry. In 1840, the use of gold-cyanide solutions for electroplating was developed, showcasing an early commercial application. core.ac.uk The latter part of the century witnessed the development of the cyanide process for extracting gold from ores, a method that remains significant in the mining industry today. wikipedia.orgnewworldencyclopedia.org

Fundamental Bonding and Electronic Structure of the Cyanide Anion

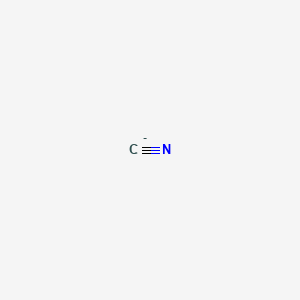

The cyanide anion (CN⁻) is a diatomic species with a total of 10 valence electrons: four from carbon, five from nitrogen, and one from the negative charge. libretexts.orgyoutube.com This electron configuration is isoelectronic with carbon monoxide (CO) and molecular nitrogen (N₂). wikipedia.org

Lewis Structure and Valence Bond Theory:

The most stable Lewis structure for the this compound features a triple bond between the carbon and nitrogen atoms, with a lone pair of electrons on each atom. geometryofmolecules.comyoutube.com To achieve this bonding arrangement, both the carbon and nitrogen atoms are considered to be sp hybridized. geometryofmolecules.com The triple bond consists of one sigma (σ) bond, formed from the overlap of the sp hybrid orbitals, and two pi (π) bonds, resulting from the overlap of the unhybridized p orbitals on each atom. brainly.com The negative formal charge is predominantly located on the carbon atom. khanacademy.org

While a resonance structure with a double bond between carbon and nitrogen can be drawn, the structure with the triple bond is the major contributor because it satisfies the octet rule for both atoms. vedantu.comprinceton.edu

Molecular Orbital Theory:

A molecular orbital (MO) diagram provides a more detailed description of the electronic structure. The 10 valence electrons of the CN⁻ ion fill the σ(2s), σ(2s), π(2p), and σ(2p) molecular orbitals. libretexts.orgyoutube.com The electron configuration is (σ₂s)²(σ₂s)²(π₂p)⁴(σ₂p)². topblogtenz.com

The bond order, calculated as half the difference between the number of electrons in bonding and antibonding orbitals, is (8 - 2) / 2 = 3. libretexts.org This confirms the presence of a triple bond, consistent with the Valence Bond Theory description. libretexts.org The Highest Occupied Molecular Orbital (HOMO) is the σ(2p) orbital, which has a significant contribution from the carbon atom, explaining why the this compound typically acts as a nucleophile through the carbon atom in many chemical reactions. stackexchange.comstackexchange.com

| Property | Description | Value/Representation |

|---|---|---|

| Lewis Structure | Shows the arrangement of valence electrons around the atoms. | [C≡N]⁻ |

| Hybridization | Mixing of atomic orbitals to form new hybrid orbitals. | sp |

| Bond Order | Number of chemical bonds between a pair of atoms. | 3 |

| Molecular Geometry | The three-dimensional arrangement of the atoms. | Linear |

| Bond Angle | The angle formed between the two atoms. | 180° |

Conceptual Frameworks in this compound Chemistry

The unique bonding and electronic structure of the this compound underpin its diverse chemical behavior, which can be understood through several key conceptual frameworks.

Coordination Chemistry:

The this compound is an excellent ligand in coordination chemistry due to its ability to form strong sigma bonds and participate in pi-backbonding. wikipedia.orgzenodo.org It can coordinate to a wide range of metal ions, forming stable complexes known as cyanometalates. wikipedia.org The strength of the metal-cyanide bond is attributed to the negative charge of the ion, its compactness, and its π-bonding capabilities. wikipedia.org The cyanide ligand is considered a strong-field ligand, meaning it causes a large splitting of the d-orbitals of the central metal ion in coordination complexes. byjus.com This has a significant impact on the magnetic properties and electronic spectra of the resulting complexes. byjus.com

Organic Synthesis:

In organic chemistry, the this compound is a valuable C-1 synthon, meaning it can be used to lengthen a carbon chain by one carbon atom. wikipedia.org Its high nucleophilicity allows it to readily participate in substitution reactions, displacing leaving groups such as halides from alkyl compounds to form nitriles. wikipedia.org This reaction, known as cyanation, is a fundamental transformation in organic synthesis. wikipedia.org Nitriles, in turn, are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to amines. fiveable.me

Inorganic Chemistry:

As a pseudohalide, the this compound exhibits chemical properties similar to those of halide ions. zenodo.org For instance, it forms a stable, volatile acid (hydrogen cyanide) and can form insoluble salts with certain metal ions like silver. dcceew.gov.au The this compound can also act as a bridging ligand, connecting two metal centers in polynuclear coordination compounds, with the most common arrangement being a linear M-CN-M' linkage. zenodo.org This bridging capability is fundamental to the structure of materials like Prussian blue. nih.gov

| Finding | Methodology/Theory | Key Result | Reference |

|---|---|---|---|

| Bond Length | Neutron Diffraction | The C≡N bond length in KCN is approximately 1.16 Å. | shd-pub.org.rs |

| Charge Distribution | LCAO–MO–SCF calculations | The negative charge is concentrated on the carbon atom. | wikipedia.orgrsc.org |

| HOMO Character | Molecular Orbital Theory | The HOMO is primarily localized on the carbon atom, making it the primary site for nucleophilic attack. | stackexchange.comstackexchange.com |

| Ligand Field Strength | Valence Bond Theory and Crystal Field Theory | Cyanide is a strong-field ligand, causing pairing of d-electrons in metal complexes. | byjus.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN/c1-2/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXPMWWXUTWYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CN- | |

| Record name | CYANIDE SOLUTION, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023991 | |

| Record name | Cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

26.017 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aqueous solutions with a faint odor of bitter almonds. Toxic by skin absorption, by ingestion, and inhalation of the hydrogen cyanide from the decomposition of the material. Toxic oxides of nitrogen are produced in fires involving this material. Obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information., Generally white crystals or powders but possibly colored Toxic by skin absorption through open wounds, by ingestion, and inhalation of the hydrogen cyanide from the decomposition of the material. Toxic oxides of nitrogen are produced in fires. Obtain the technical name of the material form the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information. | |

| Record name | CYANIDE SOLUTION, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANIDES, INORGANIC, SOLID, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

57-12-5 | |

| Record name | CYANIDE SOLUTION, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANIDES, INORGANIC, SOLID, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanide anion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDE ANION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXN4E7L11K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Computational Chemistry of the Cyanide Ion

Quantum Chemical Studies on the Cyanide Ion and its Complexes

Quantum chemical methods, which are based on the fundamental principles of quantum mechanics, are employed to accurately describe the electronic structure, bonding, and energetic properties of the this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the structural and electronic properties of molecules and materials, including the this compound and its complexes. DFT calculations can provide insights into aspects such as bond lengths, charge distributions, and electronic band structures. For instance, DFT has been applied to study the structural, electrical, and phonon properties of alkaline earth metal cyanides, A(CN)₂ (where A = Be, Mg, Ca, Sr, Ba). These calculations have successfully determined bond lengths (A–C, A–N, and C–N) and cohesive energies, showing agreement with experimental data and prior theoretical work. acs.org The method also allows for the investigation of electronic properties like band gaps and the density of states, which are crucial for understanding a material's response to light and its electrical characteristics. acs.orgresearchgate.netasrjetsjournal.orgnih.gov The accuracy of DFT calculations is significantly influenced by the choice of the exchange-correlation functional. acs.org Furthermore, DFT has been utilized to explore hydrogen bond formation and charge transfer mechanisms involving the this compound in various complexes. researchgate.net

Ab initio quantum chemistry methods, meaning "from first principles," calculate molecular properties solely based on physical constants and the number and positions of electrons, without relying on empirical parameters. scribd.comwikipedia.org These methods are considered the most accurate for molecular modeling, although their computational cost typically limits their application to smaller molecular systems, generally those with around 50 atoms or fewer. scribd.com

The Hartree-Fock (HF) method represents the most fundamental ab initio approach, solving for molecular orbitals through an iterative self-consistent field procedure. However, HF does not account for electron correlation effects. scribd.comwikipedia.org To achieve higher accuracy, particularly for properties sensitive to electron-electron interactions, post-Hartree-Fock methods are employed. These include Møller-Plesset perturbation theory (e.g., MP2), Configuration Interaction (CI), and Coupled Cluster (CC) methods like CCSD(T). scribd.comwikipedia.org These advanced methods are crucial for obtaining precise descriptions of bond energies, geometries, and reaction pathways. For the cyanide anion, ab initio quantum mechanical charge field molecular dynamics (QM/MM MD) studies have been performed to investigate its behavior in aqueous solutions, highlighting the dominant role of hydrogen bond formation in the hydration process. researchgate.netrsc.org Research has indicated that the nitrogen end of the this compound is often the preferred site for hydrogen bonding with water molecules. researchgate.net

Quantum chemical calculations are powerful tools for predicting various spectroscopic parameters, enabling a deeper understanding of molecular structure and dynamics. These predictions can include vibrational frequencies (relevant for Infrared and Raman spectroscopy), Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic transitions (for UV-Vis spectroscopy). nccr-must.chrsc.orgru.nluzh.chnih.govrsc.orgmdpi.comresearchgate.net

For the this compound in aqueous environments, molecular dynamics (MD) simulations coupled with multipolar force fields have been shown to quantitatively describe vibrational relaxation times and 1D- and 2D-infrared spectroscopies. nccr-must.chrsc.orguzh.chaip.org High-level anharmonic calculations, such as those at the CCSD(T)/ANO2 level, provide reliable predictions for vibrational band positions. ru.nl Furthermore, quantum chemistry can predict rotational and centrifugal distortion constants, which are essential for rotational spectroscopy, and can also reveal details about the hyperfine structure arising from magnetic and electric interactions. researchgate.net DFT, in particular, is frequently used for predicting NMR properties, including chemical shifts and spin-spin coupling constants, which offer insights into the local electronic environment of atoms within the this compound. mdpi.com

Molecular Dynamics Simulations of this compound Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules, providing insights into the dynamic behavior of the this compound and its interactions with surrounding molecules, particularly in solvents. researchgate.netrsc.orgnccr-must.chrsc.orguzh.chaip.orgresearchgate.netresearchgate.net

The hydration free energy is a critical thermodynamic property that quantifies the stability of an ion in an aqueous environment. Molecular dynamics simulations are extensively used to calculate these energies, offering a sensitive test for the accuracy of the force fields employed in atomistic simulations. nccr-must.chrsc.org For the this compound (CN⁻), MD simulations utilizing accurate multipolar force fields and slightly enlarged van der Waals radii for the carbon and nitrogen atoms have yielded hydration free energies in excellent agreement with experimental data. These studies reported hydration free energies ranging from -72.0 to -77.2 kcal mol⁻¹. nccr-must.chrsc.org

Table 1: Hydration Free Energies of this compound in Aqueous Media (from MD Simulations)

| Property | Value (kcal mol⁻¹) | Method | Reference |

| Hydration Free Energy | -72.0 to -77.2 | Molecular Dynamics (Multipolar Force Fields) | nccr-must.chrsc.org |

This agreement highlights that hydration free energies are highly sensitive to the precise description of intermolecular interactions within the simulation. nccr-must.chrsc.org Rigorous approaches such as thermodynamic integration (TI) and free energy perturbation (FEP) are commonly used within MD frameworks to determine these solvation free energies. nccr-must.ch Ab initio quantum mechanical charge field MD studies further indicate that hydrogen bond formation is the predominant factor in the hydration process of the cyanide anion, with water hydrogens preferentially attracted to the cyanide atoms, contributing to the formation of a hydration layer. researchgate.netrsc.org Despite this, the this compound is characterized as having a weak structure-making capacity in water. researchgate.netrsc.org

Molecular dynamics simulations are also instrumental in studying the behavior of ions at interfaces, such as air-water or solid-liquid boundaries. While specific detailed findings for the this compound at interfaces were not extensively covered in the search results, the methodology is well-established for other ionic species. MD simulations can provide insights into how ions orient, diffuse, and interact with surface atoms at these interfaces. nccr-must.ch It is recognized that accurately describing the interfacial behavior of "soft" ions, which are highly polarizable, necessitates the inclusion of polarization effects in the MD simulations. cas.cz These studies contribute to understanding the complex interplay of enthalpic and entropic contributions that drive ionic behavior at interfaces. cas.cz

Synthesis and Advanced Chemical Reactivity of the Cyanide Ion

Coordination Chemistry of the Cyanide Ion: Metal-Cyanide Complexes

Structural Characterization and Stability Constants of Metal-Cyanide Complexes

The structural elucidation of metal-cyanide complexes employs a suite of advanced analytical techniques, providing insights into their intricate geometries and bonding characteristics. X-ray diffraction (XRD) is a primary method for determining the precise atomic arrangements within crystalline metal-cyanide frameworks, revealing diverse coordination geometries such as linear, tetrahedral, square planar, and octahedral. For instance, studies on double metal cyanides of iron(II) and zinc(II) have shown diamond-shaped planar arrangements of the Fe₂(CN)₄Zn₂ core. cjcatal.comresearchgate.netrsc.orgrsc.orggoogle.comfu-berlin.denih.gov

Infrared (IR) spectroscopy is particularly valuable for identifying and characterizing cyanide complexes due to the strong and sharp ν(CN) stretching vibration, typically observed in the 2000-2200 cm⁻¹ region. tandfonline.comsemanticscholar.org The position of this band is highly sensitive to the nature of the coordinated metal and the bonding mode. Upon coordination to a metal, the ν(CN) stretching frequency generally shifts to higher wavenumbers compared to that of the free this compound (2080 cm⁻¹). For example, K₂[Pd(CN)₄]·H₂O exhibits a ν(CN) stretch at 2135 cm⁻¹. semanticscholar.org Bridging cyanide ligands (M-C≡N-M') often display even higher stretching frequencies than terminal ones, providing a spectroscopic fingerprint for their presence. researchgate.netsemanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C and ¹⁵N NMR, offers further insights into the electronic environment of the cyanide ligand. The ¹³C NMR chemical shifts of coordinated cyanide are typically upfield relative to the free CN⁻ ion (δ 166.2). scribd.com In paramagnetic metal-cyanide coordination polymers, solid-state ¹³C and ¹⁵N MAS NMR can provide detailed local structural information, with chemical shifts significantly influenced by their proximity to the paramagnetic center. rsc.orgunion.eduresearchgate.netrsc.orgacs.org

The stability of metal-cyanide complexes in aqueous solution is quantified by their formation or stability constants, typically expressed as log K values. These constants reflect the equilibrium for the formation of the metal-cyanide anion complex. researchgate.netepa.gov Cyanide is known to form exceptionally stable complexes with a wide range of transition metals, including iron, cobalt, nickel, copper, zinc, silver, and gold. researchgate.netresearchgate.net

Metal-cyanide complexes are broadly categorized based on their stability:

Strong Complexes: These complexes possess very high stability constants (log K > 35), indicating minimal dissociation in solution. Prominent examples include hexacyanoferrate(II) ([Fe(CN)₆]⁴⁻) and hexacyanocobaltate(III) ([Co(CN)₆]³⁻), with the latter exhibiting one of the highest known stability constants, reaching log K values up to 64.0. researchgate.netthermofisher.comgoogle.comcdnsciencepub.com

Moderately Strong Complexes: These include species like tetracyanonickelate(II) ([Ni(CN)₄]²⁻) and tetracyanocuprate(I) ([Cu(CN)₄]³⁻). thermofisher.comcdnsciencepub.com

Weak Complexes: Examples include tetracyanozincate(II) ([Zn(CN)₄]²⁻) and tetracyanocadmate(II) ([Cd(CN)₄]²⁻), which dissociate more readily. researchgate.netthermofisher.comcdnsciencepub.com

The stability constants are critical parameters for understanding the behavior of these complexes in various chemical processes and environmental contexts, as more stable complexes are less prone to dissociation and ligand exchange. epa.govthermofisher.comcdnsciencepub.comepri.comtandfonline.com It is important to note that these values are sensitive to environmental factors such as temperature and ionic strength. scribd.comlibretexts.org

Table 1: Representative Stability Constants (log K) for Selected Metal-Cyanide Complexes at 25 °C

| Metal-Cyanide Complex | Log K (Overall Formation Constant) | Reference |

| [Fe(CN)₆]⁴⁻ | 35 - 37 | researchgate.netthermofisher.comgoogle.com |

| [Co(CN)₆]³⁻ | 64.0 | cdnsciencepub.com |

| [Ni(CN)₄]²⁻ | 30.2 | thermofisher.com |

| [Au(CN)₂]⁻ | 38.3 | thermofisher.com |

| [Ag(CN)₂]⁻ | 18.2 - 21.1 | thermofisher.comuri.edu |

| [Cu(CN)₄]³⁻ | 30.3 | thermofisher.com |

| [Zn(CN)₄]²⁻ | 16.7 | thermofisher.com |

| [Cd(CN)₄]²⁻ | 19.3 | thermofisher.com |

Ligand Field Theory and Electronic Structure Elucidation in Cyanide Complexes

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are indispensable tools for understanding the electronic structure, bonding, and spectroscopic properties of metal-cyanide complexes. The this compound is recognized as a strong-field ligand, positioning it high in the spectrochemical series. researchgate.netwikipedia.org This strong-field character arises from its ability to act as both a strong σ-donor and an effective π-acceptor (π-acid). scribd.comresearchgate.net

In octahedral cyanide complexes, the strong ligand field splitting leads to a large energy gap between the t₂g and e_g orbitals. For transition metals with d-electrons, this often results in low-spin configurations, where electrons preferentially occupy the lower energy t₂g orbitals before pairing, even when it means pairing electrons against Hund's rule. wikipedia.org For example, hexacyanoferrate(II) ([Fe(CN)₆]⁴⁻), a d⁶ complex, is low-spin, as are many other hexacyanometalates of Cr(II), Mn(III), Mn(II), Fe(III), and Co(III). wikipedia.org

The σ-donation occurs from the lone pair on the carbon atom of the this compound to the empty d-orbitals of the metal. Simultaneously, the empty π* antibonding orbitals of the cyanide ligand can accept electron density from filled metal d-orbitals (π-backbonding). This synergistic bonding mechanism—σ-donation from ligand to metal and π-backbonding from metal to ligand—strengthens the metal-cyanide bond and contributes to the observed stability and strong-field nature of cyanide. scribd.comresearchgate.net Increased metal-cyanide π-backbonding can influence bridging configurations. scribd.com

Electronic structure elucidation, often supported by Density Functional Theory (DFT) calculations, provides quantitative insights into bond lengths, bond energies, and charge distribution within these complexes. For instance, DFT computations have been used to predict the coordination mode (M-CN vs. M-NC) in f-element cyanide chemistry, relating it to the subtle balance of steric, covalent, and ionic factors, as well as total bonding energies. rsc.org Changes in CN bond lengths upon protonation of metal-bound cyano ligands have also been investigated, showing agreement with DFT calculations. fu-berlin.de The electronic properties of the cyanide ligand also influence the ¹H NMR hyperfine shifts in paramagnetic metal-cyanide bridged mixed-valence complexes, reflecting changes in π-donor–acceptor interactions. rsc.org

Ligand Exchange Kinetics and Mechanisms in Cyanide Coordination Spheres

Ligand exchange kinetics in metal-cyanide coordination spheres are generally characterized by slow reaction rates, particularly for strong-field complexes. This kinetic inertness is primarily attributed to the strong metal-cyanide bonds arising from the synergistic σ-donation and π-backbonding. researchgate.net The stability of these complexes means that direct substitution of cyanide ligands is often difficult, requiring specific conditions or activation pathways. researchgate.net

For many substitution reactions involving cyano metal complexes, photochemically induced dissociation of one or more cyanide ligands is necessary to initiate the exchange process. researchgate.net This photo-dissociation mechanism involves the absorption of light, leading to the excitation of an electron and subsequent weakening or cleavage of a metal-cyanide bond, thereby creating a vacant coordination site for an incoming ligand.

Studies on electron transfer kinetics, such as between ferrocyanide ([Fe(CN)₆]⁴⁻) and ferricyanide (B76249) ([Fe(CN)₆]³⁻) ions, provide insights into the lability and reactivity of these systems. acs.org While the strong σ-donor properties of cyanide make direct replacement challenging, the ambidentate nature of cyanide can also play a role in reaction mechanisms, allowing for N-centered reactions where the nitrogen extremity of the anion acts as a basic site. This can lead to alkylation to form isocyanide complexes or protonation of cyanide ligands. wikipedia.org

The lability of metal cyanides towards acids is well-known, and protonation of metal-bound cyano ligands (M-C≡N) at the terminal nitrogen atom can lead to the formation of corresponding metal complexes with hydrogen isocyanide (M-C≡NH⁺) as a ligand. fu-berlin.de These hydrogen isocyanide complexes can then be displaced by donor solvents or nucleophilic counteranions, and the liberated hydrogen isocyanide can isomerize to hydrogen cyanide (HCN). fu-berlin.de

Polymorphism and Crystal Engineering of Metal-Cyanide Frameworks

Metal-cyanide complexes are renowned for their ability to form diverse extended structures, exhibiting polymorphism and serving as key building blocks in crystal engineering. The bridging capabilities of the cyanide ligand (μ₂-C:N, μ₃-C:C:N, and μ₄-C:C:N:N modes) are central to the formation of one-dimensional chains, two-dimensional layers, and three-dimensional coordination polymers. researchgate.netresearchgate.net

The most well-known example of a coordination polymer built from cyanometallate anions is Prussian blue (Fe₄[Fe(CN)₆]₃·xH₂O, PubChem CID: 16211310). wikipedia.org This material, and its numerous analogues, exemplify how bridging cyanide ligands can create framework solids with high degrees of void space. researchgate.net These frameworks can exhibit various structural patterns, and accurate vibrational analysis, particularly of cyanide stretching modes, can be diagnostic of these patterns. researchgate.net

Crystal engineering of metal-cyanide frameworks focuses on controlling the assembly of these molecular building blocks into desired solid-state structures with specific properties. This often involves the use of different metal centers, co-ligands, and reaction conditions to direct the formation of particular polymorphs or network topologies. For instance, two-dimensional double metal cyanide complexes with the formula Co(H₂O)₂[M(CN)₄]·4H₂O (M = Ni, Pd, or Pt) have been synthesized, with their crystal structures determined by X-ray diffraction. rsc.org The ability to form such diverse structures makes metal-cyanide frameworks important in areas such as catalysis and material science. cjcatal.comrsc.orgrsc.orggoogle.comnih.gov

Redox Chemistry of Cyanide Species and Derivatives

The this compound and its derivatives participate in a variety of redox reactions, which are crucial in both natural processes and industrial applications. The redox behavior of cyanide is influenced by its strong ligand properties and the nature of the metal center to which it is coordinated.

Oxidation Pathways of this compound to Cyanate (B1221674) and Thiocyanate (B1210189)

The this compound (CN⁻) can undergo oxidation to form cyanate (OCN⁻) and, in the presence of sulfur, thiocyanate (SCN⁻). These oxidation pathways are significant in various chemical and environmental contexts.

Oxidation to Cyanate (OCN⁻): Cyanide can be oxidized to cyanate, a less toxic species, through several mechanisms. This conversion readily occurs in the presence of oxygen. tandfonline.com For example, in aqueous solutions, the oxidation of cyanide to cyanate can be facilitated by various oxidizing agents or electrochemical processes. The general reaction can be represented as: CN⁻ + H₂O + Oxidizing Agent → OCN⁻ + 2H⁺ + 2e⁻ (or equivalent)

Oxidation to Thiocyanate (SCN⁻): In the presence of sulfides or sulfur compounds, cyanide can react to form thiocyanate. This reaction is particularly relevant in industrial waste streams where both cyanide and sulfur species may be present. The formation of thiocyanate from cyanide and sulfide (B99878) can be represented by the following reaction: CN⁻ + S²⁻ → SCN⁻

This conversion is a common pathway for cyanide transformation in certain environments. tandfonline.com

Reduction Processes Involving Cyanide

While cyanide is more commonly known for its oxidation pathways, it can also be involved in reduction processes, either as a reactant or as a ligand influencing the redox behavior of the metal center.

One notable example is the reduction of iron(III)-cyanide complexes to iron(II)-cyanide complexes. In the presence of a reducing agent, ferricyanide ([Fe(CN)₆]³⁻) can be reduced to ferrocyanide ([Fe(CN)₆]⁴⁻). This redox couple is well-known and plays a role in various chemical systems. researchgate.net The alkaline conditions often favor the reduction of ferricyanide to ferrocyanide. epa.gov

In the context of metal extraction, such as gold processing, zinc is used to precipitate gold from gold-cyanide complexes. This process involves the reduction of Au(I) in [Au(CN)₂]⁻ to metallic gold, while zinc is oxidized. researchgate.net 4 Au + 8 CN⁻ + O₂ + 2 H₂O → 4 [Au(CN)₂]⁻ + 4 OH⁻ wikipedia.org Zn + 2 [Au(CN)₂]⁻ → 2 Au + [Zn(CN)₄]²⁻ researchgate.net

This demonstrates cyanide's role in facilitating the reduction of metal ions by forming stable complexes that influence the redox potentials.

Table 2: Key Redox Transformations of Cyanide and its Derivatives

| Reactant | Product | Conditions/Reagents | Notes |

| CN⁻ | OCN⁻ | Oxygen, Oxidizing Agents | Common oxidation pathway in aqueous solutions. tandfonline.com |

| CN⁻ | SCN⁻ | Sulfides, Sulfur Compounds | Relevant in environments with both cyanide and sulfur. tandfonline.com |

| [Fe(CN)₆]³⁻ | [Fe(CN)₆]⁴⁻ | Reducing Agents (e.g., in alkaline conditions) | Reduction of ferricyanide to ferrocyanide. epa.govresearchgate.net |

| [Au(CN)₂]⁻ | Au | Zinc (Zn) | Used in gold extraction processes. researchgate.netwikipedia.org |

Protonation and Hydrolysis Equilibrium Studies of the this compound

The this compound is the conjugate base of hydrogen cyanide (HCN), a weak acid wikipedia.orgnih.gov. The acid-base equilibrium between hydrogen cyanide and the this compound is a critical aspect of its chemistry in aqueous solutions.

Protonation Equilibrium Hydrogen cyanide (HCN) is a weakly acidic compound with a pKₐ value of approximately 9.2 at 25 °C wikipedia.orgnih.govfoodb.ca. Specifically, the pKₐ of hydrocyanic acid (HC≡N) is reported as 9.218 at 293 K chegg.com. This pKₐ value indicates that in aqueous solutions, HCN partially ionizes to yield the cyanide anion (CN⁻) wikipedia.org. The equilibrium can be represented as:

HCN (aq) ⇌ H⁺ (aq) + CN⁻ (aq)

The relatively high pKₐ value signifies that HCN is a weak acid, meaning that the equilibrium largely favors the undissociated HCN molecule in neutral or acidic conditions wikipedia.orgnih.gov. The this compound itself can form hydrogen bonds with its conjugate acid, HCN, leading to the formation of species such as (CN⁻)(HCN)n wikipedia.org.

Hydrolysis Studies The hydrolysis of cyanide compounds can also occur in aqueous environments. For instance, cyanogen (B1215507) chloride (ClCN), a related pseudohalogen, undergoes slow hydrolysis in water at neutral pH wikipedia.org. This reaction results in the release of cyanate (OCN⁻) and chloride (Cl⁻) ions, demonstrating a pathway for cyanide transformation in water:

ClCN (aq) + H₂O (l) → OCN⁻ (aq) + Cl⁻ (aq) + 2H⁺ (aq) (simplified) wikipedia.org

The pH of the solution significantly influences the speciation of cyanide, affecting the balance between HCN and CN⁻, and consequently, its reactivity and environmental fate researchgate.nettandfonline.com.

Table 1: Protonation Equilibrium Data for Hydrogen Cyanide

| Compound | Chemical Formula | pKₐ at 293 K |

| Hydrogen Cyanide | HCN | 9.218 chegg.com |

Photochemistry of Cyanide and its Complexes

The photochemistry of the this compound and its metal complexes involves light-induced reactions that can lead to significant changes in their structure, electronic configuration, and reactivity. These processes are influenced by the wavelength of light, pH, and the specific metal center involved.

Photodissociation of Metal-Cyanide Complexes Metal-cyanide complexes, particularly stable ones like hexacyanoferrate(III) ([Fe(CN)₆]³⁻), can undergo photodissociation when exposed to ultraviolet (UV) light in acidic media rsc.orgrsc.orgosti.gov. This process releases hydrogen cyanide (HCN) rsc.orgrsc.org. The efficiency of this photodissociation is dependent on the UV wavelength, with ultraviolet C (UVC) light (200-280 nm) generally being more effective than ultraviolet A (UVA) light (315-400 nm) for the degradation of strong-acid dissociable (SAD) complexes researchgate.nettandfonline.com. For example, [Fe(CN)₆]³⁻ can be decomposed by UVC light researchgate.net. The irradiation typically occurs within the wavelength range of 200 to 375 nm, with preferred ranges from 200 to 350 nm, and more specifically, 200 to 300 nm, often utilizing UVC light google.com.

Research has shown that the photodissociation of iron and cobalt cyanocomplexes, such as those found in drainage from gold mining operations, can occur rapidly under sunlight exposure, leading to the generation of free cyanide nih.gov. This highlights the environmental relevance of cyanide photochemistry nih.gov.

Reversible Photochemistry in Metal-Cyanide Complexes Beyond simple dissociation, some metal-cyanide complexes exhibit reversible photochemical behavior. A notable example is potassium heptacyanomolybdate(III) dihydrate (K₄[Moᴵᴵᴵ(CN)₇]·2H₂O) chemrxiv.orgchemrxiv.org. In single crystals, exposure to visible light at specific wavelengths can trigger a reversible breaking and reformation of dative bonds chemrxiv.orgchemrxiv.org. For instance, irradiation with 405 nm violet light causes the dissociation of one molybdenum-cyanide bond, resulting in a photoswitching of the Mo(III) coordination geometry from 7-coordinate to 6-coordinate chemrxiv.org. This transformation is accompanied by a spin state change in the molybdenum center chemrxiv.orgchemrxiv.org. Subsequent irradiation with 638 nm light can reverse this effect, restoring the original structure chemrxiv.org. This reversible metal-cyanide photodissociation is robust and non-destructive, leading to significant structural, electronic, and magnetic changes chemrxiv.org.

Photochemical Oxidation Processes Photochemical oxidation, often involving UV light in combination with oxidants like hydrogen peroxide (H₂O₂), is also employed for the degradation of various cyanide species researchgate.nettandfonline.com. This includes free cyanide (CN⁻), weak-acid dissociable (WAD) complexes (e.g., Zn(CN)₄²⁻, Cu(CN)₃²⁻), and strong-acid dissociable (SAD) complexes (e.g., Fe(CN)₆⁴⁻) researchgate.nettandfonline.com. While UVC and UVA photo-oxidations are equally effective for free cyanide and WAD degradation, UVC is more efficient for SAD complexes researchgate.nettandfonline.com. The initial pH of the solution plays a crucial role in these degradation processes, with optimal pH values varying for different cyanide species researchgate.nettandfonline.com. For example, optimal initial pH for CN⁻ and Cu(CN)₃²⁻ degradation is around 10.5, for Zn(CN)₄²⁻ it is 12.0, and for Fe(CN)₆⁴⁻ it is 9.0 researchgate.nettandfonline.com. Time-dependent studies indicate that metal-cyanide complexes are initially degraded into metal ions and free cyanide ions, followed by the oxidation of the free cyanide ions researchgate.nettandfonline.com.

Table 2: Photochemical Degradation Parameters for Cyanide Species

| Cyanide Species | Optimal Initial pH for Degradation (Photo/Photochemical Oxidation) researchgate.nettandfonline.com | Effective UV Wavelengths researchgate.nettandfonline.com | Primary Degradation Step researchgate.nettandfonline.com |

| Free Cyanide (CN⁻) | 10.5 | UVA, UVC | Oxidation of CN⁻ ions |

| Cu(CN)₃²⁻ (WAD) | 10.5 | UVA, UVC | Degradation to metal and CN⁻ ions, then CN⁻ oxidation |

| Zn(CN)₄²⁻ (WAD) | 12.0 | UVA, UVC | Degradation to metal and CN⁻ ions, then CN⁻ oxidation |

| Fe(CN)₆⁴⁻ (SAD) | 9.0 | UVC (more effective than UVA) | Degradation to metal and CN⁻ ions, then CN⁻ oxidation |

| Fe(CN)₆³⁻ (SAD) | - | UVC | Photodissociation to HCN (in acidic medium) rsc.orgrsc.orgosti.gov |

| K₄[Moᴵᴵᴵ(CN)₇]·2H₂O (Single Crystal) | - | Visible Light (405 nm, 638 nm) | Reversible bond breaking/reformation, spin state change chemrxiv.org |

Advanced Spectroscopic Characterization of the Cyanide Ion and Its Derivatives

Infrared and Raman Spectroscopy of the C≡N Stretching Mode in Free and Coordinated Cyanide

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, providing direct information about bond strengths and molecular environments. For the cyanide ion, the C≡N stretching mode (ν(C≡N)) is particularly informative, typically appearing in the high wavenumber region between 2000 and 2200 cm⁻¹ educationsource.insemanticscholar.org. The free this compound (CN⁻) in solution exhibits a ν(C≡N) stretching mode around 2080 cm⁻¹ in its FTIR spectrum semanticscholar.orgnih.gov.

When cyanide coordinates to a metal center, the ν(C≡N) stretching frequency often shifts to higher values, a phenomenon attributed to strong σ-donation from the cyanide's 5σ* orbital to the metal, leading to an increase in the C–N bond order nih.gov. For instance, in the oxidized cyanide-bound adduct of P. furiosus 1Fe-SOR, cyanide isotope-sensitive peaks were observed at 2115, 2111, 2100, and 2080 cm⁻¹, with the higher frequency bands attributed to the ν(C–N) stretching modes of Fe–C–N conformers nih.gov. Similarly, in cyanide-bridged heteronuclear polymeric complexes, the ν(C≡N) stretching mode of coordinated cyanide can shift approximately 22-53 cm⁻¹ to higher frequencies compared to free cyanide ajol.info. The bridging cyanide frequencies in cyano-bridged complexes are generally observed at higher wavenumbers than terminal cyanide, due to kinematic coupling and increased C≡N force constant upon attachment of a second metal center ajol.info.

Table 1: Representative C≡N Stretching Frequencies in Free and Coordinated Cyanide

| Cyanide State/Complex | Spectroscopic Technique | ν(C≡N) Frequency (cm⁻¹) | Reference |

| Free CN⁻ (in solution) | FTIR | 2080 | semanticscholar.orgnih.gov |

| P. furiosus 1Fe-SOR Fe–C–N conformers | FTIR | 2115, 2111, 2100 | nih.gov |

| K₂[Pd(CN)₄]·H₂O | FTIR | 2135 | semanticscholar.org |

| Cu–Ni–etim polymeric complex (bridging) | Raman | 2166, 2131 | ajol.info |

| Zn–Ni–etim polymeric complex (bridging/terminal) | Raman | 2182, 2142 | ajol.info |

| Cd–Ni–etim polymeric complex (bridging) | Raman | 2156 | ajol.info |

| Prussian Blue Analogs (Fe(II) reduced form) | IR | 2093 (AgHCF), 2096 (CuHCF) | researchgate.net |

| Prussian Blue Analogs (oxidized form) | IR | > 2150 | researchgate.net |

| pH-sensitive SERS probe (free state) | Raman | 2240 | mdpi.com |

| pH-sensitive SERS probe (Au₄-BCCDP) | Raman | ~2150, 2164 | mdpi.com |

Vibrational Frequency Shifts and Electronic Structure Correlation

Vibrational frequency shifts of the C≡N stretching mode are intimately linked to the electronic structure of the this compound and its interactions with the surrounding environment or coordinated metal centers. These shifts can be influenced by factors such as the effective charge on the cation to which the cyanide group is attached acs.org. A new model, the Internal Vibrational Stark Effect, has been proposed to account for these shifts, supported by Density Functional Theory (DFT) calculations acs.org.

For example, in the context of solvatochromism, the C–N bond length of cyanide is linearly proportional to its vibrational frequency shifts (δω) psu.edu. Intermolecular interactions, such as hydrogen bonding, can induce a frequency blue-shift of the C≡N stretch mode. Specifically, hydrogen bonding between the cyanide carbon atom and a water molecule can induce a strong blue-shift, suggesting a stronger electrostatic interaction compared to that between the cyanide nitrogen atom and water psu.edu. Charge transfer from an anionic solute like cyanide to surrounding water molecules is significant, but its direct effect on vibrational solvatochromism and electrochromism of pseudohalide ionic IR probes is not always the primary driver of frequency shifts psu.edu.

In metal complexes, the strength of the metal-ligand bond directly affects the vibrational frequencies of coordinated ligands, with shifts observed to either lower or higher frequencies depending on the nature of the bond educationsource.in. For isocyanide moieties adsorbed on metal surfaces, theoretical calculations have shown that the orbital overlap area of d electronic density of states (DOS) with a molecular σ or π* orbital, particularly their ratio, can serve as a meaningful descriptor to explain the frequency shift of the C≡N moiety researchgate.net. A quasi-linear dependence of the frequency shift on this ratio has been observed for both red and blue shift regions researchgate.net.

Ultrafast 2D IR Spectroscopy for Dynamical Studies

Ultrafast two-dimensional infrared (2D IR) spectroscopy is a powerful technique for investigating molecular dynamics on sub-picosecond timescales, providing detailed information that is difficult to obtain with linear IR experiments aip.orgrsc.org. It can simplify complex spectra by spreading overlapping peaks into a second dimension and directly observe fast dynamical processes aip.org.

The dynamical behavior of the this compound (CN⁻) in solution has been extensively studied using 2D IR spectroscopy, revealing that cyanide undergoes spectral diffusion on ultrafast timescales aip.orguzh.ch. It has been suggested that the spectral dephasing of the this compound involves a rapid inertial process in the homogeneous limit and a slower spectral diffusion process aip.org. Molecular dynamics (MD) simulations can compute linear and 2D IR spectroscopic signals, which are then used to characterize and understand the properties of aqueous CN⁻ aip.org.

In cyanide-bridged transition metal mixed-valence complexes, 2D IR spectroscopy has been employed to understand vibrational-electronic couplings osti.govnih.gov. For instance, in the complex [(NH₃)₅RuᴵᴵᴵNCFeᴵᴵ(CN)₅]⁻ (FeRu), 2D IR and infrared pump-probe spectroscopies have been used to study the vibrational relaxation of the four cyanide stretching (νCN) vibrations nih.gov. These studies have shown that intramolecular cyanide stretching vibrations can be coherently coupled to metal-to-metal charge transfer (MMCT) electronic transitions, with analysis of 2D vibrational-electronic (VE) lineshapes revealing positive and negative frequency correlations of the cyanide stretching modes with the charge transfer transition osti.gov. The technique can also provide information on structural dynamics near the active site via changes in the 2D-lineshapes of the diagonal peaks of the νCN modes with waiting time, revealing inhomogeneous broadening due to dynamic fluctuations of the local environment rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Cyanide Complex Analysis and Sensor Development

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the analysis of cyanide complexes and has found significant application in the development of cyanide sensors. The interaction of cyanide ions with various metal ions or organic probes often results in distinct color changes and shifts in absorption maxima, which can be monitored spectrophotometrically.

For example, the complexing of cyanide ions (CN⁻) with nickel(II) ions (Ni²⁺) has been utilized for cyanide analysis. The reaction between the green Ni²⁺ ion and the colorless CN⁻ ion in solution forms a yellow tetracyanonickelate(II) complex ([Ni(CN)₄]²⁻), which exhibits a maximum absorption at a wavelength of 308 nm researchgate.netresearchgate.net. This method has been validated with a linear regression equation of y = 47.446x - 0.0184 and an R² value of 0.9958 over a concentration range of 0.0003 M to 0.008 M CN⁻ researchgate.net.

Table 2: UV-Vis Spectroscopic Parameters for Cyanide Complex Analysis

| Complex/Interaction | Absorption Maximum (λmax) | Color Change | Application/Notes | Reference |

| [Ni(CN)₄]²⁻ complex (from Ni²⁺ + CN⁻) | 308 nm | Green to Yellow | Cyanide analysis, linear range 0.0003-0.008 M CN⁻ | researchgate.netresearchgate.net |

| Cyanide-picrate complex | 510 nm | Red | Cyanide quantification in cassava samples | ijarp.org |

| AgNPs + CN⁻ | Decrease at 405 nm | Yellow to Colorless | Colorimetric sensor, LOD 0.09 mM, LOQ 0.29 mM | researchgate.net |

| BODIPY-based probe + CN⁻ | Decrease at 780 nm, new peak at 435 nm | Green to Yellow | Selective sensor for fluoride (B91410) and cyanide, detection limits 1.8-2.2 x 10⁻⁷ M | bohrium.commdpi.com |

| Cu(I) cyanide complexes | 210 nm, 234 nm | - | Kinetics of photochemical processes | rsc.org |

| Diindolium moiety + CN⁻ | - | Pink to Colorless | Naked-eye detection, colorimetric sensor | researchgate.net |

UV-Vis spectroscopy is also crucial in the development of highly sensitive and selective colorimetric sensors for cyanide. For instance, silver nanoparticles (AgNPs) have been used as probes, where the interaction with cyanide ions causes a significant decrease in the absorption peak of the surface plasmon resonance (SPR) band at 405 nm, leading to a color change from yellow to colorless researchgate.net. This type of sensor exhibited good linearity in the range of 0.5 to 3.5 mM cyanide researchgate.net. Novel BODIPY-based probes have also been designed, which upon interaction with cyanide ions, show a decrease in absorbance at certain wavelengths and the emergence of a new peak at a longer wavelength, accompanied by a color change enabling naked-eye detection bohrium.commdpi.com. These sensors can achieve very low detection limits, for example, 1.8 × 10⁻⁷ M for cyanide bohrium.com.

Furthermore, UV-Vis spectroscopy is employed for the identification of metal-cyanide complex species in solution. For example, in studies involving gold, calcium, magnesium, and copper, UV-Vis has identified the formation of Me(CN)ₓᵂ⁻ complexes, and for iron, the Fe(CN)₆ᵂ⁻ species, with characteristic absorption wavelengths matching literature reports irispublishers.com. Portable cyanide sensors have also been developed, utilizing UV-Vis spectrophotometry for the quantification of blood cyanide concentrations, demonstrating high accuracy and strong correlation with GC-MS methods escholarship.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cyanide Interactions and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure and dynamics of molecules in solution and solid states, providing detailed insights into inter- and intramolecular interactions involving the this compound. The cyanide anion, particularly when isotopically enriched (e.g., ¹³C≡¹⁵N⁻), holds significant potential as an NMR probe for non-covalent interactions mdpi.com.

NMR parameters such as isotropic chemical shifts and scalar spin-spin couplings (including those across hydrogen bonds) are highly valuable for structural elucidation mdpi.com. For instance, in the interaction of the cyanide anion with weak acids, both [NC]⁻···H-X and [CN]⁻···H-X structures are possible, and their NMR parameters are similar to those of the free cyanide anion mdpi.com. However, if the terminal nitrogen atom in [NC]⁻···H-X participates in an additional interaction, its chemical shift can vary significantly mdpi.com. A symmetric complex like [NC···H···CN]⁻, formed between hydrogen cyanide and the cyanide anion, can be characterized by a ¹hJ(¹³C¹H) coupling of approximately 100 Hz mdpi.com.

NMR spectroscopy has been successfully applied to characterize selenium cyanide compounds such as Se(CN)₂, Se₂(CN)₂, and Se₃(CN)₂ using ⁷⁷Se and ¹³C nuclides at room temperature, providing structural details and kinetic information mdpi.comresearchgate.net.

In solid-state NMR, ¹³C and ¹⁵N NMR spectra of solid copper(I) cyanide (CuCN) have provided a clear picture of its molecular structure as linear, polymeric chains: [−Cu−N−C−]n acs.org. Copper-63/65 nuclear quadrupole resonance studies on CuCN have further revealed "head-tail" disorder of the cyanide ligands acs.org. Analysis of magic-angle spinning NMR spectra has yielded one-bond indirect spin-spin coupling constants, such as ¹J(⁶³Cu,¹³C) ≈ +725 Hz and ¹J(⁶³Cu,¹⁵N) ≈ −250 Hz, and effective dipolar coupling constants, Rₑff(⁶³Cu,¹³C) ≈ +1200 Hz and Rₑff(⁶³Cu,¹⁵N) ≈ −460 Hz acs.org. These dipolar coupling data correspond to internuclear separations of rCu,C ≈ 1.88 Å and rCu,N ≈ 1.92 Å acs.org. The observation of axially symmetric ¹⁵N and ¹³C chemical shielding tensors in nonspinning samples provides compelling evidence for the structural linearity of CuCN chains acs.org.

NMR has also been used to investigate the molecular and electronic structures of active sites in proteins. For example, ¹H NMR studies on the cyanomet form of O₂-avid hemoglobin from Paramphistomum epiclitum elucidated distal hydrogen-bonding to a ligated H-bond acceptor ligand. It was found that the Tyr32(B10) hydrogen proton forms a strong hydrogen bond to the bound cyanide, and the cyanide is tilted approximately 10 degrees from the heme normal to avoid van der Waals overlap nih.gov.

X-ray Absorption and Photoelectron Spectroscopy for Cyanide Electronic State Analysis

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic states, local structure, and oxidation states of elements within materials, including those containing cyanide. XAS measures electronic transitions from core shells to valence shells, making it highly sensitive to valence electrons and element-specific mdpi.com. XPS, on the other hand, analyzes photoelectrons emitted under X-ray irradiation from core levels and the valence band, providing information about surface composition and the chemical state of elements acs.orgnist.govmdpi.com.

In cyanide-containing systems, XAS has been used to investigate the electronic states of metal centers coordinated to cyanide. For instance, in photomagnetic materials like Cs₀.₈Co₁.₁(3-cyanopyridine)₁.₉W(CN)₈·2.1H₂O, Co K- and W L-edge X-ray absorption near-edge structure (XANES) clarified that during a phase transition, a Co 3d electron transfers to the W 5d level. This changes the electronic state of Co from high-spin divalent (d⁷, S=3/2) to low-spin trivalent (d⁶, S=0), while W changes from pentavalent (d¹, S=1/2) to tetravalent (d², S=0) aps.org. Extended XAFS (EXAFS) analysis further revealed coordination structures around W and Co aps.org.

XAS, particularly at L-edges (e.g., Fe and Mn L-edges), has been employed to study the electronic structures of Prussian blue analog cyanides, such as (RbxBay)Mn[3−(x+2y)]/2[Fe(CN)₆] mdpi.comresearchgate.net. These studies have determined the valence states of Fe and Mn ions (e.g., Fe²⁺-Fe³⁺ mixed valent and nearly divalent Mn²⁺) and their spin states (e.g., high-spin Mn²⁺ and low-spin Fe²⁺/Fe³⁺) mdpi.comresearchgate.net. XAS can also reveal significant charge delocalization between metal ions and cyanide ligands, as observed in Fe and Co L(2,3)-edges of Prussian blue analogues researchgate.net. Time-resolved XAS has been used to study photoinduced charge transfer processes, such as in [Co(CN)₆]³⁻, where it provided strong evidence of a long-lived triplet state intermediate and detected photoaquated species nih.gov.

XPS is particularly useful for surface analysis and understanding chemical interactions. In studies of cyanide adsorption on chalcopyrite surfaces, XPS analysis showed that a chemical interaction occurred between cyanide and surface iron atoms, leading to the formation of an iron-cyanide complex acs.org. This technique can quantify elements and identify their oxidation states at the surface level mdpi.comresearchgate.net. For example, XPS has been used to track changes in mineral samples during cyanidation, providing evidence of metal re-adsorption on mineral surfaces and identifying the chemical state of re-adsorbed species researchgate.netmdpi.com.

Advanced Techniques for Elucidating Cyanide Speciation and Binding Environments

Elucidating the speciation and binding environments of cyanide is critical due to its varying toxicity and reactivity depending on its chemical form ysi.comysi.com. Beyond the fundamental IR, Raman, UV-Vis, NMR, XAS, and XPS techniques, other advanced spectroscopic approaches, or combinations thereof, contribute to a comprehensive understanding.

While not explicitly detailed in the provided search results for "advanced techniques for elucidating cyanide speciation and binding environments" as a separate category with new techniques, the preceding sections highlight how the advanced applications of the core spectroscopic methods contribute to this goal:

Ultrafast 2D IR Spectroscopy: As discussed in Section 4.1.2, 2D IR provides insights into the dynamics of cyanide in solution and its coupling with electronic transitions in complexes, which indirectly informs about transient speciation and binding dynamics aip.orguzh.chosti.govnih.gov. The ability to monitor spectral diffusion and vibrational relaxation dynamics offers a detailed picture of how cyanide's environment fluctuates and interacts on very short timescales aip.orgrsc.orgnih.gov.

High-Resolution XAS and XPS: These techniques, as detailed in Section 4.4, are inherently element-specific and sensitive to chemical state and local coordination mdpi.comacs.orgmdpi.com. Their application allows for the direct determination of oxidation states of metal centers bonded to cyanide and the identification of specific metal-cyanide complexes, both in bulk materials and on surfaces mdpi.comacs.orgaps.orgresearchgate.netmdpi.com. This direct chemical state information is crucial for understanding cyanide speciation (e.g., free cyanide vs. weakly or strongly bound complexes) and its binding environment (e.g., C-bound vs. N-bound, or bridging vs. terminal) mdpi.comysi.com.

NMR Spectroscopy with Isotopic Labeling: As noted in Section 4.3, the use of isotopically enriched cyanide (¹³C≡¹⁵N⁻) in NMR provides highly resolved structural and interaction data, particularly for non-covalent interactions and hydrogen bonding mdpi.com. This allows for the precise characterization of cyanide's local environment and how it interacts with surrounding molecules or protein residues, directly contributing to understanding its binding environment mdpi.comnih.gov. Scalar spin-spin couplings across hydrogen bonds can further reveal the nature of these interactions mdpi.com.

These advanced applications of established techniques, often coupled with computational methods like DFT and molecular dynamics simulations, provide a holistic view of cyanide speciation and its intricate binding environments in diverse chemical and biological contexts.

Advanced Analytical Methodologies for Cyanide Ion Determination

Chromatographic Techniques for Cyanide Speciation and Quantification

Chromatography offers powerful separation capabilities, making it an indispensable tool for analyzing complex matrices. Different chromatographic approaches have been optimized for the diverse chemical forms in which cyanide can exist.

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds. Since the cyanide ion itself is not volatile, its analysis by GC typically requires conversion to a volatile species, most commonly hydrogen cyanide (HCN). This is usually achieved by acidifying the sample, which shifts the equilibrium from CN⁻ to the volatile HCN gas.

A common approach involves headspace GC, where the volatile HCN is sampled from the gas phase above the liquid sample. researchgate.net To enhance sensitivity and resolution, cryogenic trapping can be employed to concentrate the liberated HCN before injection into the GC column. researchgate.net

Derivatization in GC Analysis:

To overcome issues with the high reactivity and potential for absorption of HCN within the GC system, derivatization is often employed. canada.ca This involves converting HCN into a more stable and less reactive compound that is amenable to GC analysis.

Nucleophilic Substitution: One method involves a single-step nucleophilic substitution reaction of cyanide with a derivatizing agent like S-phenyl benzenethiosulfonate to form phenyl thiocyanate (B1210189). This derivative can then be identified using GC-Mass Spectrometry (GC-MS). rsc.orgrsc.org

Conversion to Cyanogen (B1215507) Chloride: Another technique converts HCN to cyanogen chloride using an oxidizing agent like chloramine-T. The resulting cyanogen chloride can be detected with high sensitivity by an electron capture detector. canada.ca

Other Derivatization Reagents: Various other reagents have been developed for the derivatization of cyanide for GC analysis, including 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) researchgate.net and a combination of aniline, sodium nitrite, and copper(II) sulfate to form benzonitrile. tandfonline.com Trimethylsilyl cyanide (TMSCN) has also been evaluated as a silylation reagent for complex metabolite mixtures. nih.gov

The choice of column is critical for separating HCN from other volatile components in a sample. Porapak Q is a commonly used column packing material. jst.go.jp For detection, while thermal conductivity detectors have been used, flame ionization detectors (FID) and flame thermionic detectors (FTD) offer higher sensitivity and selectivity for nitrogen-containing compounds like HCN. jst.go.jpd-nb.info GC coupled with mass spectrometry (GC-MS) provides definitive identification of the cyanide derivative. rsc.orgrsc.org

Table 1: Comparison of GC-based Methods for Cyanide Determination

| Method | Derivatizing Agent | Derivative Formed | Detector | Limit of Detection (LOD) | Sample Matrix |

|---|---|---|---|---|---|

| Headspace GC jst.go.jp | None (direct analysis of HCN) | Hydrogen Cyanide | FID | 0.1 ppm (for a 1-liter gas sample) | Exhaust Gases |

| Nucleophilic Substitution rsc.orgrsc.org | S-phenyl benzenethiosulfonate | Phenyl Thiocyanate | GC-MS | 0.075 µg/mL | Aqueous Samples |

| Dehydrocondensation researchgate.net | DMTMM | 2-cyano-4,6-dimethoxy-1,3,5-triazine | GC-MS | 0.01 µg/mL (in NaOH solution), 0.05 µg/mL (in blood) | Blood, Aqueous Solutions |

| Conversion to Benzonitrile tandfonline.com | Aniline, Sodium Nitrite, Copper(II) Sulfate | Benzonitrile | FID | Not Specified | Water |

| Conversion to Cyanogen Chloride canada.ca | Chloramine-T | Cyanogen Chloride | ECD | Not Specified | Fire Gases |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile and thermally labile compounds, making it suitable for the direct analysis of the this compound and its metabolites in biological and environmental samples. nih.govsaimm.co.za

Derivatization in HPLC Analysis:

Similar to GC, derivatization is a key step in most HPLC methods for cyanide to enhance detection, typically by attaching a chromophoric or fluorophoric tag.

Pre-column Derivatization: This involves reacting the cyanide in the sample with a derivatizing agent before injection into the HPLC system. A widely used reaction is the formation of a fluorescent 1-cyano[f]benzoisoindole (CBI) derivative by reacting cyanide with naphthalene-2,3-dicarboxaldehyde (NDA) and an amino acid like taurine. nih.govoup.comescholarship.orgnih.govresearchgate.netresearchgate.net This allows for highly sensitive fluorescence detection.

Post-column Derivatization: In this approach, the cyanide is separated from other sample components on the HPLC column first and then mixed with a derivatizing reagent before reaching the detector. The König reaction, which involves chlorination with chloramine-T followed by reaction with pyridine-pyrazolone or pyridine-barbituric acid, is a classic colorimetric method adapted for post-column HPLC detection. shimadzu.comnih.govsdstate.edu

HPLC methods have been developed for the simultaneous determination of cyanide and its primary metabolite, thiocyanate (SCN⁻), in biological fluids like plasma and urine. nih.govresearchgate.netnih.gov This is particularly useful in clinical and forensic toxicology to assess cyanide exposure. These methods often employ tandem mass spectrometry (HPLC-MS/MS) for highly selective and sensitive detection. nih.govescholarship.orgresearchgate.netresearchgate.net

Table 2: Selected HPLC Methods for Cyanide and Thiocyanate

| Analyte(s) | Derivatization | Derivatizing Reagent(s) | Detection Method | Limit of Detection (LOD) | Sample Matrix |

|---|---|---|---|---|---|

| Cyanide & Thiocyanate | Pre-column | NDA/taurine (for CN⁻), Monobromobimane (for SCN⁻) | HPLC-MS/MS | 10 nM (CN⁻), 50 nM (SCN⁻) | Swine Plasma nih.govresearchgate.net |

| Cyanide | Pre-column | NDA/taurine | HPLC-Fluorimetry | 30 pmol/mL | Human Urine nih.gov |

| Cyanide | Post-column | Chloramine-T, Pyridine-Pyrazolone | Visible Absorbance | 0.01 mg/L | Mineral Water shimadzu.com |

| Thiocyanate | Pre-column | 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one | HPLC-Fluorimetry | 3.3 fmol | Saliva, Plasma oup.com |

| Cyanide | Pre-column | NDA/taurine | HPLC-MS | 5 ng/mL | Whole Blood oup.comresearchgate.net |

Ion Chromatography (IC) is a specialized form of HPLC that is designed for the separation of ionic species. While direct detection of cyanide by conductivity is challenging due to its high pKa (9.2), which means it is poorly dissociated, indirect methods have been successfully developed. jimusho.jpcore.ac.ukresearchgate.netosti.gov

A common strategy involves the oxidation of the this compound to the cyanate (B1221674) ion (CNO⁻), which has a much lower pKa (3.7) and can be readily detected by a conductivity detector. jimusho.jpcore.ac.ukresearchgate.netosti.gov This oxidation is typically carried out using an oxidizing agent such as sodium hypochlorite or chloramine-T in an alkaline solution. jimusho.jpcore.ac.ukepa.gov

This IC-based method allows for the determination of free cyanide and can also be applied to the analysis of certain metal-cyanide complexes that can be dissociated or oxidized under the reaction conditions. jimusho.jpresearchgate.net The technique has been successfully applied to the analysis of cyanide in environmental water samples. core.ac.uk

Table 3: Performance of Indirect IC Method for Cyanide

| Parameter | Value | Conditions |

|---|---|---|

| Analyte Measured | Cyanate (after oxidation of Cyanide) | Oxidation with sodium hypochlorite at pH 12 jimusho.jp |

| Detection Method | Conductivity | Suppressed or non-suppressed |

| Limit of Detection (LOD) | 0.18 µmol/L | Using chloramine-T oxidation epa.gov |

| Limit of Quantification (LOQ) | 0.61 µmol/L | Using chloramine-T oxidation epa.gov |

| Precision (CV%) | 0.5% - 1.5% | For various cyanide compounds osti.gov |

| Application | Environmental and industrial wastewater | Simultaneous determination with other anions epa.gov |

Spectrophotometric and Fluorometric Detection Principles for this compound

Spectrophotometric and fluorometric methods offer rapid, sensitive, and often low-cost alternatives to chromatographic techniques for cyanide detection. rsc.org These methods are typically based on the interaction of the this compound with a specially designed chemical probe (chemosensor), leading to a measurable change in its optical properties.

Colorimetric chemosensors for cyanide are designed to produce a distinct color change upon reaction with the anion, which can often be observed by the naked eye for qualitative screening and quantified using a UV-Vis spectrophotometer. acs.org

The design of these sensors often involves a chromophore that is chemically modified by the this compound, leading to a shift in its absorption spectrum. Common mechanisms include:

Nucleophilic Addition: Cyanide is a potent nucleophile and can add to electron-deficient centers in a sensor molecule. This can disrupt the conjugated π-system of the chromophore, causing a color change. For example, sensors based on dipyrrin have been shown to react with cyanide via nucleophilic addition to a carbonyl group, resulting in a color change from light yellow to pink. nih.gov

Intramolecular Charge Transfer (ICT) Modulation: Many sensors are designed with a donor-acceptor (D-A) structure that facilitates ICT. The binding or reaction of cyanide with the acceptor part of the molecule can inhibit the ICT process, leading to a hypsochromic (blue) shift in the absorption spectrum and a visible color change. acs.org

Metal-Ligand Displacement: In this approach, a colored metal complex is used as the sensor. The addition of cyanide, which is a strong ligand, can displace the original ligand from the metal center, leading to the formation of a more stable metal-cyanide complex and a corresponding color change.

Table 4: Examples of Colorimetric Chemosensors for Cyanide

| Sensor Type | Mechanism | Observed Color Change | Detection Limit |

|---|---|---|---|

| Diketopyrrolopyrrole-based Michael receptor rsc.org | Michael Addition | Pink to Light Yellow | Not Specified (Colorimetric) |

| Azobenzene-based Chemodosimeter acs.org | Nucleophilic Addition & ICT Modulation | Deep Red to Light Yellow | 1.1 µM |

| Dipyrrin with Carbonyl Groups nih.gov | Nucleophilic Addition | Light Yellow to Pink | 3.6 µM |

| Amide-Pyrene Moiety bohrium.com | Hydrogen Bonding and/or Nucleophilic Interaction | Colorless to Yellow | Not Specified |

| Au@Ag Core/Shell Nanoparticles rsc.org | Leaching of Ag shell by CN⁻ | Color change due to LSPR shift | 0.4 µM |

Fluorescent probes for cyanide detection often offer higher sensitivity compared to their colorimetric counterparts. A particularly desirable feature is a "turn-on" response, where the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent only in the presence of cyanide. frontiersin.orgnih.gov This minimizes background signal and enhances sensitivity.

The mechanisms behind these turn-on responses are varied and rely on clever molecular design:

Nucleophilic Addition to Imines and Indolium: Many fluorescent probes are based on the nucleophilic attack of cyanide on an imine group or an electron-deficient carbon-nitrogen double bond in an indolium ring system. nih.govmdpi.comresearchgate.net This reaction disrupts a non-radiative decay pathway (e.g., photoinduced electron transfer or PET) and "turns on" the fluorescence of the fluorophore.

Reaction-Based "Covalent-Assembly": This innovative approach involves a probe that undergoes a cyanide-triggered intramolecular reaction, such as a crossed-benzoin reaction, to form a new, highly fluorescent molecule like a pyronin. chemrxiv.org

Metal Complex Displacement: Similar to colorimetric sensors, a paramagnetic metal ion (like Ni(II)) can be used to quench the fluorescence of a ligand. acs.org When cyanide is added, it binds strongly to the metal ion, displacing the fluorescent ligand and restoring its emission—a classic "turn-on" mechanism. acs.org

Aggregation-Induced Emission (AIE): Some probes are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation. The reaction with cyanide can trigger a change in the molecule's structure that either induces or enhances this aggregation, leading to a turn-on response. frontiersin.orgnih.gov

The development of these probes has led to detection limits well below the guidelines set by the World Health Organization (WHO) for drinking water (1.9 µM). rsc.orgacs.orgnih.gov

Table 5: Characteristics of Selected "Turn-On" Fluorescent Probes for Cyanide

| Probe Core Structure | Sensing Mechanism | Fluorescence Response | Detection Limit |

|---|---|---|---|

| Salicylaldehyde Hydrazone nih.govresearchgate.net | Nucleophilic addition to imine group | Fluorescence enhancement | Not specified |

| Indolium-based mdpi.com | Nucleophilic addition to C=N bond | Fluorescence quenching (turn-off) | 1.53 µM |

| Ni(II) Complex with Pyridoxal Platform acs.org | Displacement of fluorescent ligand from quenching metal center | Turn-on at 445 nm | 9 nM |

| Diphenylamine-Thiophene Aldehyde frontiersin.orgnih.gov | Nucleophilic addition, AIE properties | Ratiometric turn-on at 478 nm | 68.00 nM |

| "Covalent-Assembly" Probe chemrxiv.org | Intramolecular crossed-benzoin reaction | Turn-on at 555 nm | 100-200 nM |

Electrochemical Sensor Development for this compound Detection

Electrochemical sensors offer a powerful tool for the rapid, selective, and often real-time detection of cyanide ions. These devices translate the chemical interaction between the this compound and an electrode surface into a measurable electrical signal. Development in this area has primarily focused on amperometric and potentiometric methods, which provide distinct advantages in sensitivity and ease of use.

Amperometric and Potentiometric Methods

Amperometric Methods